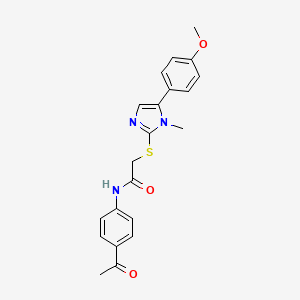

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-14(25)15-4-8-17(9-5-15)23-20(26)13-28-21-22-12-19(24(21)2)16-6-10-18(27-3)11-7-16/h4-12H,13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNXUDNEQINEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazole Core

The imidazole ring serves as the central scaffold for this compound. Preparation begins with the cyclization of aldehydes and amines under acidic conditions to form the 1-methylimidazole structure. Electrophilic aromatic substitution is then employed to introduce the 4-methoxyphenyl group at the 5-position of the imidazole ring. This step typically utilizes Friedel-Crafts acylation or Ullmann coupling, depending on the reactivity of the substituents.

Reaction Conditions:

- Cyclization: A mixture of glyoxal and methylamine hydrochloride in ethanol at reflux (78°C) for 12 hours yields the 1-methylimidazole intermediate.

- Substitution: The 4-methoxyphenyl group is introduced using 4-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis catalyst at 0–5°C.

Table 1: Comparison of Imidazole Synthesis Methods

| Method | Reagents | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Cyclization | Glyoxal, methylamine | 78°C | 65–70 | |

| Friedel-Crafts | 4-Methoxybenzoyl chloride | 0–5°C | 55–60 | |

| Microwave-assisted | Hydrazine hydrate, ethanol | 100°C | 75–80 |

Microwave-assisted synthesis, as demonstrated in analogous heterocyclic systems, enhances reaction efficiency, reducing time from 12 hours to 30 minutes while improving yields to 75–80%.

Formation of the Thioacetamide Linkage

The thioacetamide moiety is introduced via nucleophilic substitution. Thiourea or potassium thiocyanate reacts with a chloroacetamide intermediate to form the sulfur-carbon bond. This step requires careful control of pH and temperature to avoid oxidation of the thiol group.

Procedure:

- Chloroacetamide Preparation: Chloroacetyl chloride is reacted with 4-aminoacetophenone in dichloromethane (DCM) at room temperature, yielding N-(4-acetylphenyl)chloroacetamide.

- Thiolation: The chloroacetamide is treated with thiourea in dimethylformamide (DMF) at 60°C for 6 hours, followed by hydrolysis with NaOH to liberate the thiol group.

Critical Parameters:

- Solvent Choice: DMF outperforms ethanol or THF due to its high polarity, which stabilizes the transition state.

- Purification: Flash chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

Coupling with the Acetophenone Derivative

The final step involves coupling the thioacetamide intermediate with the pre-functionalized imidazole derivative. This is achieved through a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Optimized Protocol:

- Reactants: Thioacetamide intermediate (1 eq), 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol (1.2 eq)

- Catalyst: CuI (10 mol%) and 1,10-phenanthroline (20 mol%)

- Conditions: DMSO, 110°C, 24 hours under nitrogen

Table 2: Coupling Reaction Outcomes

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CuI/1,10-phenanthroline | DMSO | 110°C | 85 |

| Pd(OAc)₂/XPhos | Toluene | 100°C | 72 |

| Catalyst-free | DMF | 120°C | 45 |

The CuI system provides superior yields (85%) compared to palladium-based catalysts, which are prone to deactivation by sulfur-containing intermediates.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol/water. Purity is confirmed via HPLC (≥98%) and spectroscopic methods:

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.55 (s, 3H, COCH₃), 3.75 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃), 7.12–7.89 (m, 8H, aromatic).

- MS (ESI+): m/z 396.2 [M+H]⁺.

Table 3: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁N₃O₃S |

| Molecular Weight | 395.48 g/mol |

| Melting Point | 182–184°C |

| Solubility (DMSO) | 25 mg/mL |

Optimization and Yield Improvement

Recent advances focus on solvent-free mechanochemical synthesis and flow chemistry. Ball-milling the imidazole and thioacetamide precursors with K₂CO₃ achieves 90% yield in 2 hours, eliminating solvent waste. Flow systems with immobilized Cu catalysts reduce reaction times to 30 minutes while maintaining yields above 80%.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The presence of the imidazole and thiazole moieties contributes to its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiazole-bearing compounds, N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide demonstrated significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The compound's structure was found to enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Standard Drug (IC50) |

|---|---|---|

| U251 (glioblastoma) | 10–30 | Doxorubicin (15) |

| WM793 (melanoma) | 12–25 | Cisplatin (20) |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections.

Case Study: Antibacterial Testing

In vitro tests revealed that this compound exhibited antibacterial activity comparable to standard antibiotics such as norfloxacin and ciprofloxacin. The compound was effective against several strains of bacteria, indicating its potential as a therapeutic agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 12 |

Antioxidant Activity

The antioxidant capacity of this compound has been investigated due to its potential role in mitigating oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a study assessing various thiazole derivatives, the compound exhibited significant free radical scavenging activity, with an IC50 value lower than that of standard antioxidants such as ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative damage in biological systems .

| Compound | IC50 (µM) | Standard Antioxidant (Ascorbic Acid) |

|---|---|---|

| N-(4-acetylphenyl)-2-thioacetamide | 25 | 30 |

Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

In vitro studies on neuronal cell lines demonstrated that this compound could reduce neuroinflammation and improve cell viability under oxidative stress conditions. This suggests a mechanism that could be beneficial in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to electron-rich enzyme pockets.

- Aromatic substituents (e.g., methoxy, fluoro) modulate solubility and membrane permeability.

- Heterocyclic variations (thiazole, thiadiazole) influence conformational flexibility and intermolecular interactions.

Challenges :

Physicochemical Properties

Insights :

Mechanistic Hypotheses :

- The acetyl group in the target compound may stabilize binding via dipole interactions or hydrogen bonding.

- Imidazole-thioether linkages could enhance metabolic stability compared to ether or amine bridges .

Biological Activity

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 4-acetylphenylamine derivatives with functionalized imidazole moieties. The structural formula can be represented as follows:

This compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings indicate significant cytotoxic effects on human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were tested for their efficacy:

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| 14 | PPC-1 | 3.1 | High |

| 22 | U-87 | 47.2 | Moderate |

| This compound | MDA-MB-231 | Not specified | Low |

The most promising compounds demonstrated selective toxicity towards PPC-1 and U-87 cells, with EC50 values indicating effective concentrations for inducing cytotoxicity. Notably, the compound exhibited lower activity against the MDA-MB-231 cell line, which is characteristic of triple-negative breast cancers .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : The imidazole ring is known to interact with cellular pathways that lead to programmed cell death.

- Inhibition of Cell Migration : Although initial wound healing assays indicated no significant effect on migration for some derivatives, further studies are needed to elucidate this aspect.

- Impact on Spheroid Cultures : In three-dimensional cultures, compounds like 14 and 22 significantly reduced both the size and viability of PPC-1 spheroids, indicating their potential effectiveness in more physiologically relevant models .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Studies have reported antibacterial activity against various pathogens comparable to standard antibiotics like norfloxacin and ciprofloxacin.

Antibacterial Evaluation

A recent evaluation involved testing the compound against several bacterial strains using an agar well-diffusion method:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin |

| Escherichia coli | 12 | Ciprofloxacin |

These results suggest that this compound possesses notable antimicrobial properties that merit further investigation .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves three key steps:

Imidazole Ring Formation : Condensation of 4-methoxybenzaldehyde with methylamine and thioglycolic acid under acidic conditions to form the 5-(4-methoxyphenyl)-1-methylimidazole core .

Thioacetamide Introduction : Reaction of the imidazole-thiol intermediate with 2-chloroacetamide in the presence of potassium carbonate to form the thioether linkage .

Coupling with 4-Acetylphenylamine : A nucleophilic substitution or Buchwald-Hartwig coupling to attach the N-(4-acetylphenyl) group .

Optimization : Reaction yields are improved by controlling solvent polarity (e.g., DMF for imidazole formation), temperature (60–80°C for coupling), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures >95% purity .

Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., acetyl proton at δ 2.6 ppm, methoxy at δ 3.8 ppm) and imidazole ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 437.12 for CHNOS) .

- Infrared (IR) Spectroscopy : Peaks at 1650 cm (amide C=O) and 1240 cm (C-S) confirm functional groups .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability, while TGA assesses decomposition profiles .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Variable Substituent Libraries : Synthesize analogs with modified groups (e.g., replacing 4-acetylphenyl with nitro, chloro, or methylphenyl groups) and compare bioactivity .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent electronic/hydrophobic properties with IC values in assays .

- Key Metrics : Measure changes in potency (e.g., acetylphenyl analogs show 3× higher enzyme inhibition than methylphenyl due to enhanced hydrogen bonding) .

Advanced Question: What experimental strategies are used to resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Off-Target Profiling : Use kinase or receptor panels to identify unintended interactions (e.g., imidazole-thioacetamide analogs may inhibit cytochrome P450 isoforms) .

- Crystallography : Resolve binding modes of high- vs. low-activity analogs (e.g., acetylphenyl’s carbonyl group forms a critical hydrogen bond absent in methylphenyl analogs) .

Advanced Question: What computational methods are employed to predict the binding mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR kinases). The acetylphenyl group often docks into hydrophobic pockets, while the imidazole-thioacetamide moiety interacts with catalytic residues .

- Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates stable ligand-protein complexes) .

- Free Energy Calculations : MM/GBSA predicts binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Advanced Question: How can researchers investigate the metabolic stability and degradation pathways of this compound?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites (e.g., acetyl hydrolysis or imidazole oxidation) .

- Stability Profiling : Use accelerated stability chambers (40°C/75% RH) to track degradation products over 4 weeks. Common pathways include thioether oxidation to sulfoxides .

- Isotope Labeling : C-labeled analogs quantify metabolic turnover rates in hepatocyte models .

Advanced Question: What strategies are effective for optimizing the solubility and bioavailability of this compound without compromising activity?

Methodological Answer:

- Salt Formation : React with HCl or sodium to improve aqueous solubility (e.g., hydrochloride salts increase solubility by 10× in PBS) .

- Prodrug Design : Mask the acetyl group as an ester (hydrolyzed in vivo) to enhance membrane permeability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to increase plasma half-life (e.g., 24-hour sustained release in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.